3-Methylthiophene-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

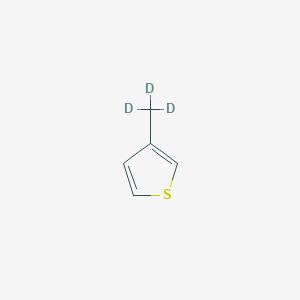

3-(trideuteriomethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480367 |

Source

|

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108343-10-8 |

Source

|

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of 3-Methylthiophene-d3

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of 3-Methylthiophene-d3 (3-MT-d3), a deuterated isotopologue of significant interest in pharmaceutical development, metabolic research, and as an internal standard for mass spectrometry-based quantification. The guide details a robust and field-proven synthetic methodology centered on the Grignard reaction, offering high yields and excellent isotopic incorporation. Furthermore, it establishes a rigorous, multi-technique analytical workflow for the definitive determination of isotopic purity, a critical quality attribute. This guide is intended for researchers, chemists, and drug development professionals who require a reliable source of high-purity 3-MT-d3 for their scientific endeavors.

Introduction: The Significance of Deuterated 3-Methylthiophene

3-Methylthiophene is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The deuterated analogue, this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, is of particular importance.

The substitution of hydrogen with deuterium can profoundly impact a molecule's physicochemical properties due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolic oxidation.[2] This "metabolic switching" is a key strategy in drug development to enhance pharmacokinetic profiles, potentially leading to improved efficacy, reduced dosage, and a better safety profile.[2] Moreover, the distinct mass of 3-MT-d3 makes it an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex biological matrices.[3]

Given these critical applications, the ability to synthesize 3-MT-d3 with high chemical and isotopic purity is paramount. The presence of residual non-deuterated or partially deuterated species can compromise the integrity of experimental data.[4] This guide, therefore, presents a validated approach to both the synthesis and the rigorous assessment of isotopic enrichment.

Synthetic Strategy: A Chemist's Rationale

Several strategies could be envisioned for the synthesis of 3-MT-d3. Direct H/D exchange on 3-methylthiophene is one possibility, but this often requires harsh conditions and can lead to a mixture of products with deuterium incorporated at various positions on the aromatic ring, not just the methyl group.[5] A more controlled and regioselective approach is to construct the C-CD3 bond through a carbon-carbon bond-forming reaction.

The most reliable and widely adopted strategy, which will be detailed here, is the reaction of a 3-thienyl Grignard reagent with a deuterated methylating agent. This approach offers several advantages:

-

High Regioselectivity: The Grignard reagent is formed at a specific position (C3) of the thiophene ring, ensuring that the CD3 group is introduced at the desired location.

-

High Isotopic Incorporation: Commercially available deuterated methylating agents, such as methyl iodide-d3 (CD3I), typically have very high isotopic enrichment (>99.5 atom % D), which translates directly to a high isotopic purity in the final product.

-

Versatility: The Grignard reaction is a cornerstone of organic synthesis, and the principles are well-understood and adaptable.[6]

The overall synthetic transformation is depicted below:

Scheme 1: Synthesis of this compound via Grignard Reaction

3-Bromothiophene is converted to the corresponding Grignard reagent, which is then quenched with methyl iodide-d3 to yield the desired product.

Detailed Synthetic Protocol

This protocol is designed as a self-validating system, with in-process checks and explanations for critical steps.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromothiophene | ≥98% | Standard Supplier | Should be colorless. Distill if colored. |

| Magnesium Turnings | High Purity | Standard Supplier | Must be dry and free of oxide layer. |

| Methyl Iodide-d3 | 99.5 atom % D | Isotope Supplier | Handle with care; volatile and toxic. |

| Anhydrous Diethyl Ether | Dri-Solv or equivalent | Standard Supplier | Critical for Grignard formation.[7] |

| Iodine | Crystal | Standard Supplier | Used as an initiator. |

| Saturated NH4Cl (aq) | Reagent Grade | Standard Supplier | For quenching the reaction. |

| Anhydrous MgSO4 | Reagent Grade | Standard Supplier | For drying the organic phase. |

Step-by-Step Experimental Procedure

The entire procedure must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[7]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount (approx. 10%) of the 3-bromothiophene solution to the magnesium turnings. The brown color of the iodine should fade, and gentle bubbling should be observed, indicating the initiation of the reaction.[8] If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting grey/brown suspension at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyl Iodide-d3:

-

Cool the Grignard reagent suspension to 0 °C using an ice bath.

-

Add a solution of methyl iodide-d3 (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. This reaction is exothermic. Maintain the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to water, as it is less vigorous.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation).

-

Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

-

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Characterization and Isotopic Purity Determination

A combination of analytical techniques is essential to confirm the structure and, most importantly, to accurately determine the isotopic purity of the final product.[3][9]

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio of the molecule and its fragments, providing definitive evidence of deuterium incorporation.

-

Principle: The molecular weight of natural abundance 3-methylthiophene (C5H6S) is 98.17 g/mol .[10] The successful incorporation of three deuterium atoms will result in a molecular weight of 101.19 g/mol .

-

Methodology: The purified product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the product from any residual starting materials or impurities, and the MS provides the mass spectrum.

-

Data Interpretation: The mass spectrum should show a dominant molecular ion peak (M+) at m/z = 101. The relative intensities of the peaks at m/z = 98 (d0), 99 (d1), 100 (d2), and 101 (d3) are used to calculate the isotopic distribution. High-resolution mass spectrometry (HRMS) can further enhance accuracy by resolving isobaric interferences.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the position of deuteration and for quantifying isotopic purity.[3][4]

-

¹H NMR (Proton NMR):

-

Principle: In the ¹H NMR spectrum of non-deuterated 3-methylthiophene, the methyl protons appear as a singlet around δ 2.25 ppm.[13] In a highly enriched 3-MT-d3 sample, this signal should be almost completely absent.

-

Methodology: A quantitative ¹H NMR (qNMR) spectrum is acquired by dissolving a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl3) containing a known internal standard.

-

Data Interpretation: The isotopic purity is calculated by comparing the integration of the residual methyl proton signal to the integration of one of the aromatic thiophene protons or the internal standard.

-

% Isotopic Purity = [1 - (Area_residual_CH3 / Area_aromatic_H)] * 100

-

-

-

¹³C NMR (Carbon NMR):

-

Principle: The carbon of the methyl group in 3-methylthiophene is coupled to three protons, appearing as a quartet in the proton-coupled ¹³C NMR spectrum. In 3-MT-d3, this carbon is now coupled to three deuterium atoms (spin I=1), resulting in a characteristic septet. This change in multiplicity provides unambiguous confirmation of the -CD3 group.

-

-

²H NMR (Deuterium NMR):

-

Principle: This technique directly observes the deuterium nuclei.

-

Methodology: A spectrum is acquired in a protonated solvent (e.g., CHCl3).

-

Data Interpretation: A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methyl group confirms that deuteration has occurred exclusively at this position.

-

Analytical Workflow Visualization

Caption: Multi-technique workflow for purity validation.

Expected Results and Data Summary

Following the described protocols should yield this compound with the following characteristics:

| Parameter | Expected Result | Analytical Technique |

| Chemical Purity | >99% | GC-MS, ¹H NMR |

| Isotopic Purity | >98% atom % D | ¹H NMR, MS |

| Yield | 60-75% | Gravimetric |

| Appearance | Colorless Liquid | Visual |

| ¹H NMR (CDCl3) | δ ~7.17 (dd), ~6.87 (m) | NMR |

| Mass Spectrum (EI) | M+ at m/z 101 | MS |

Conclusion

This guide provides a robust, reliable, and scientifically-grounded methodology for the synthesis of high-purity this compound. By employing a regioselective Grignard reaction, researchers can achieve excellent isotopic incorporation. The subsequent multi-technique analytical workflow, combining mass spectrometry and various NMR methods, ensures a comprehensive and accurate determination of both chemical and isotopic purity. Adherence to these protocols will enable scientists in drug discovery and related fields to produce and validate 3-MT-d3, a critical tool for advancing modern biomedical research.

References

-

Singh, G., et al. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 6(19), 7765-7773. [Link]

-

Buteau, K. C. (2018). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 24(62), 16429-16441. [Link]

-

González-Antuña, A., Rodríguez-González, P., & Alonso, J. I. G. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681-691. [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Heinrich, K. H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. Isotopenpraxis, 20(6), 234-235. [Link]

-

ACS Publications. (2014). Capricious Selectivity in Electrophilic Deuteration of Methylenedioxy Substituted Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

ACS Publications. (2016). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology. [Link]

-

NIST. (n.d.). Thiophene, 3-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

NCBI. (2021). Ruthenium-Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Angewandte Chemie International Edition. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3-methyl-. NIST Standard Reference Database. Retrieved from [Link]

-

ACS Publications. (2018). Deuteration of Aromatic Rings under Very Mild Conditions through Keto-Enamine Tautomeric Amplification. The Journal of Organic Chemistry. [Link]

- Google Patents. (2010). Method for producing compound having deuterated aromatic ring or heterocyclic ring.

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? Retrieved from [Link]

-

Autechaux. (n.d.). 3-Methylthiophene: Your Guide to Organic Synthesis Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents. Retrieved from [Link]

- Google Patents. (2012). Processes for producing 3-(methylthio) thiophene.

-

SCIRP. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

-

IJARSE. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

-

ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? Retrieved from [Link]

-

RSC Publishing. (1968). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

-

RSC Publishing. (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Polymer Chemistry. [Link]

-

PubMed. (2020). A Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Platform for Investigating Peptide Biosynthetic Enzymes. Retrieved from [Link]

-

Reddit. (2021). Need help with making an alkyl Grignard. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl sulfate. Retrieved from [Link]

-

JCE. (2011). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Journal of Chemical Education. [Link]

-

ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

ARMAR Isotopes. (n.d.). High-Purity Methanol-d3 for NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiophene, 3-methyl- [webbook.nist.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Methylthiophene(616-44-4) IR Spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to Sourcing 3-Methylthiophene-d3 for Advanced Research Applications

Introduction: The Strategic Value of Deuteration in Modern Research

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of stable isotopes has emerged as a pivotal tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and refining analytical methodologies. Deuterium, a stable isotope of hydrogen, offers a subtle yet profound modification to a molecule's structure. The increased mass of deuterium compared to protium leads to a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of metabolic processes involving C-H bond cleavage—a phenomenon known as the kinetic isotope effect (KIE).

This modification is not merely an academic curiosity; it has tangible applications in pharmaceutical development. By selectively replacing hydrogen with deuterium at metabolically active sites, researchers can slow down drug metabolism, potentially leading to improved drug efficacy, reduced dosing frequency, and a better safety profile.[1][2] The U.S. FDA's approval of deuterated drugs, such as Austedo (deutetrabenazine), validates this approach as a successful strategy in modern medicine.[1]

3-Methylthiophene, a heterocyclic aromatic compound, serves as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers.[3][4][5] Its deuterated isotopologue, 3-Methylthiophene-d3 (3-(methyl-d3)-thiophene), is therefore a compound of significant interest for researchers aiming to leverage the benefits of isotopic labeling in these fields. This guide provides an in-depth overview of the commercial landscape for sourcing high-purity this compound, offering technical insights and practical guidance for scientists and procurement managers.

Core Compound Specifications: this compound

Before engaging with suppliers, it is crucial to be familiar with the fundamental properties of the target compound.

| Property | Value | Source(s) |

| Chemical Name | 3-(trideuteriomethyl)thiophene | [6] |

| Synonyms | This compound, β-Methylthiophene-d3 | [6][7] |

| CAS Number | 108343-10-8 | [6][8] |

| Molecular Formula | C₅H₃D₃S | [8] |

| Molecular Weight | ~101.19 g/mol | [6][7][8] |

| Isotopic Enrichment | Typically ≥98 atom % D | [7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Unlabeled CAS | 616-44-4 (for 3-Methylthiophene) | [6] |

Commercial Supplier Landscape for Research-Grade this compound

The procurement of specialized isotopically labeled compounds requires careful selection of suppliers who can guarantee high isotopic purity and chemical integrity. The following table summarizes prominent commercial sources for this compound, catering to the research and development sector.

| Supplier | Product Details | Isotopic Enrichment | Available Quantities | Key Considerations |

| LGC Standards (TRC) | Product Code: TRC-M330769 | Not explicitly stated, but TRC specializes in high-purity standards. | 25 mg, 250 mg | LGC is a global distributor for Toronto Research Chemicals (TRC), known for its extensive catalog of stable isotope-labeled compounds. Ideal for analytical and reference standard applications.[6] |

| CDN Isotopes | Product No.: D-6799 | 99 atom % D | 0.25 g, 0.5 g | A specialized manufacturer of deuterated compounds. Their explicit statement of high isotopic enrichment is a key advantage for demanding applications.[7] |

| Santa Cruz Biotechnology | CAS: 108343-10-8 | Lot-specific, refer to Certificate of Analysis. | Not specified, inquire for availability. | A broad supplier of biochemicals for research use. It is designated "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[8] |

| Thermo Fisher Scientific | Part of their extensive catalog of isotopically-labeled compounds. | Varies by product line (e.g., Acros Organics). | Varies. | A major distributor with a vast portfolio. Researchers should check the specific brand (e.g., Thermo Scientific Chemicals) for detailed specifications.[9] |

Note: Availability and specifications are subject to change. Always consult the supplier's website and Certificate of Analysis for the most current information.

Workflow for Procurement and Quality Verification

A robust procurement process does not end with placing an order. For a specialized reagent like this compound, a systematic workflow is essential to ensure that the material integrated into your research pipeline is of verifiable quality.

Caption: Procurement and QC workflow for specialized chemical reagents.

Protocol: Self-Validating Identity and Purity Check via ¹H NMR

Trust in a supplied material must be independently verified. The following protocol outlines a standard procedure for confirming the identity and assessing the deuteration level of this compound upon receipt. The principle is straightforward: in a ¹H (proton) NMR spectrum, the signal corresponding to the methyl group should be significantly diminished or absent if the deuteration is successful.

Objective: To verify the identity and estimate the isotopic purity of this compound using ¹H NMR spectroscopy.

Materials:

-

This compound (as received from supplier)

-

3-Methylthiophene (non-deuterated standard, CAS 616-44-4), if available

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes

-

Micropipettes

Methodology:

-

Sample Preparation (Standard): a. Prepare a ~1% v/v solution of standard 3-Methylthiophene in CDCl₃. b. Add approximately 5 mg of the standard to 0.5 mL of CDCl₃ in a clean NMR tube. c. Cap the tube and invert several times to ensure a homogenous solution.

-

Sample Preparation (Deuterated Sample): a. Following the same procedure, prepare a ~1% v/v solution of the supplied this compound in a separate NMR tube.

-

NMR Acquisition: a. Acquire a standard ¹H NMR spectrum for both the non-deuterated standard and the deuterated sample. b. Use standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

Data Analysis & Interpretation: a. Reference Spectrum (Standard): In the spectrum of non-deuterated 3-Methylthiophene, identify the key signals:

- A singlet corresponding to the methyl protons (-CH₃) typically around δ 2.5 ppm.

- Signals for the thiophene ring protons, typically in the range of δ 6.9-7.2 ppm.

- Integrate the methyl peak to a value of 3.00. b. Deuterated Sample Spectrum:

- Observe the region around δ 2.5 ppm. For a sample with high isotopic enrichment (e.g., 99 atom % D), the singlet corresponding to the methyl group should be almost entirely absent.

- A very small residual peak may be present due to the remaining ~1% of non-deuterated isotopologues (-CH₂D, -CHD₂).

- The thiophene ring proton signals should remain unchanged. c. Validation: The significant reduction or complete absence of the methyl proton signal at ~2.5 ppm, while the ring proton signals remain intact, provides strong evidence for the compound's identity and successful deuteration.

This self-validating check ensures that the material meets the expected isotopic labeling specifications before it is committed to complex, time-consuming, and expensive experiments.

Conclusion

This compound is a powerful tool for researchers in drug development and material science. The selection of a commercial supplier should be guided by a careful evaluation of their product specifications, particularly isotopic enrichment, and supported by a robust internal quality control process. By leveraging reputable suppliers like LGC, CDN Isotopes, and others, and by implementing a systematic verification workflow, researchers can confidently integrate this valuable deuterated building block into their synthetic and analytical protocols, thereby advancing their scientific objectives with a higher degree of certainty and reproducibility.

References

-

Clinical Application and Synthesis Methods of Deuterated Drugs . PubMed. [Link]

-

Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings: Synthesis of Fully Deuterated Thiophene derivatives . OSTI.GOV. [Link]

-

The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Methylthiophene: Your Guide to Organic Synthesis Applications . Autech Industry Co.,Ltd. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs . ResearchGate. [Link]

Sources

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy Online CAS Number 108343-10-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. scbt.com [scbt.com]

- 9. Isotopically Labeled Compounds | Thermo Fisher Scientific [thermofisher.com]

3-Methylthiophene-d3 CAS number and molecular weight

An In-Depth Technical Guide to 3-Methylthiophene-d3: Synthesis, Characterization, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of isotopically labeled compounds has become an indispensable tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and optimizing drug candidates. Among these, deuterium-labeled molecules are particularly significant. The substitution of hydrogen with its stable, heavier isotope, deuterium, can profoundly influence a molecule's metabolic fate due to the kinetic isotope effect (KIE). This guide provides a comprehensive technical overview of this compound, a deuterated analog of the versatile chemical intermediate 3-Methylthiophene.

Authored for researchers, medicinal chemists, and drug development scientists, this document delves into the fundamental properties, synthesis, and critical applications of this compound. As a Senior Application Scientist, the narrative aims to bridge theoretical concepts with practical, field-proven insights, explaining not just the "how" but the fundamental "why" behind the scientific choices.

Core Properties of this compound

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic physicochemical properties. This compound is a specialized reagent where the three hydrogen atoms of the methyl group are replaced with deuterium.

| Property | Value | Source(s) |

| CAS Number | 108343-10-8 | [1] |

| Molecular Formula | C₅H₃D₃S | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Synonyms | 3-(Methyl-d3)thiophene, 3-(Trideuteriomethyl)thiophene | |

| Unlabeled CAS | 616-44-4 (for 3-Methylthiophene) | [2] |

| Unlabeled MW | 98.17 g/mol (for 3-Methylthiophene) | [3] |

The introduction of deuterium increases the molecular weight by approximately 3 Da compared to its non-deuterated counterpart, 3-methylthiophene.[1][3] This mass difference is the cornerstone of its utility in mass spectrometry-based tracer studies and is also responsible for the kinetic isotope effect that underpins its primary application in drug metabolism studies.

The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The primary driver for employing this compound in drug development is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium.[4]

In drug metabolism, many Phase I oxidative reactions, often catalyzed by Cytochrome P450 (CYP) enzymes, involve the abstraction of a hydrogen atom from a methyl group. By replacing the metabolically labile C-H bonds of the methyl group in a drug candidate with C-D bonds, the rate of this metabolic transformation can be significantly reduced.[5] This "metabolic switching" can lead to:

-

Increased drug half-life and exposure: Slower metabolism means the drug remains in circulation longer.

-

Improved pharmacokinetic profile: Reduced metabolic clearance can lead to more predictable and sustained drug levels.[6]

-

Reduced formation of potentially toxic metabolites: Blocking a primary metabolic pathway can prevent the generation of harmful downstream products.[5]

The following diagram illustrates the workflow for evaluating the metabolic impact of deuteration.

Caption: Workflow for assessing the metabolic advantage of a deuterated drug candidate.

Synthesis of this compound

While specific, published protocols for this compound are proprietary to chemical suppliers, its synthesis can be logically inferred from established methods for forming C-C bonds and the synthesis of its non-deuterated analog. A common strategy involves the coupling of a thiophene precursor with a deuterated methylating agent.

One plausible synthetic route is the Suzuki or Stille coupling of a 3-halothiophene with a deuterated methyl source. However, a more direct and analogous approach to known syntheses of similar compounds would involve the Grignard reaction.

Hypothetical Synthesis Protocol via Grignard Reaction

This protocol is based on standard organometallic procedures and the known reactivity of thiophenes. The key is the use of a deuterated electrophile.

Objective: To synthesize this compound from 3-Bromothiophene.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane-d3 (CD₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add a solution of 3-Bromothiophene in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

-

Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-thienylmagnesium bromide.

-

-

Deuteromethylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add Iodomethane-d3 (CD₃I) to the solution via a syringe. An exothermic reaction is expected.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by fractional distillation to yield pure this compound.

-

The following diagram outlines this synthetic pathway.

Caption: Synthetic pathway for this compound via a Grignard reaction.

Application in Drug Development: A Case Study Workflow

3-Methylthiophene is a known precursor for various pharmaceuticals.[2] For instance, it is a building block for drugs like the antihistamine thenyldiamine. Let's consider a hypothetical drug candidate, "Drug X," where a 3-methylthienyl moiety is a key structural feature and the methyl group is a known site of metabolic oxidation.

Protocol: In Vitro Metabolic Stability Assay

This protocol describes a standard experiment to compare the metabolic stability of Drug X and its deuterated analog, Drug X-d3.[7][8]

Objective: To determine and compare the intrinsic clearance (Clint) of Drug X and Drug X-d3 in human liver microsomes.

Materials:

-

Drug X and Drug X-d3 (synthesized using this compound)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

-

Control compounds (e.g., a high-clearance and a low-clearance drug)

Procedure:

-

Preparation:

-

Prepare stock solutions of Drug X and Drug X-d3 in a suitable solvent (e.g., DMSO).

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Prepare the microsomal suspension in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the master mix at 37 °C.

-

Initiate the reaction by adding the master mix to the microsomal suspension.

-

Immediately add the test compound (Drug X or Drug X-d3) to the incubation mixture to achieve a final concentration (e.g., 1 µM).

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching and Sample Processing:

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Analysis and Data Interpretation:

-

Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

Determine the rate of elimination (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).

-

The expected outcome is that the rate of disappearance for Drug X-d3 will be slower than for Drug X, resulting in a longer half-life and lower intrinsic clearance, thereby demonstrating the positive impact of deuteration.

Conclusion

This compound is more than a simple isotopically labeled reagent; it is a strategic tool for medicinal chemists aiming to overcome metabolic liabilities in drug candidates. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, potentially leading to safer and more effective medicines. The principles and protocols outlined in this guide provide a framework for the synthesis, characterization, and intelligent application of this valuable compound in the rigorous and demanding field of drug discovery.

References

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Wikipedia. (2023, May 22). 3-Methylthiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

- Di, L., & Kerns, E. H. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Drug-Like Properties: Concepts, Structure-Property Relationships, and Methods for Drug Discovery (pp. 365-381).

- Obach, R. S. (2001). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Basic & Clinical Pharmacology & Toxicology, 89(5), 218-225.

-

Singh, J., & Murugesan, S. (2022). Use of Pharmacokinetics in the Drug Development Process. ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 3. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Safety data sheet (SDS) for 3-Methylthiophene-d3

An In-Depth Technical Guide to the Safe Handling of 3-Methylthiophene-d3 A Senior Application Scientist's Perspective on Hazard Mitigation and Experimental Integrity

For researchers and drug development professionals, the incorporation of isotopically labeled compounds like this compound is a critical step in elucidating metabolic pathways and reaction mechanisms. However, the unique properties of such reagents demand a nuanced understanding of their safety profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive, field-tested framework for handling this compound, ensuring both personal safety and the integrity of experimental outcomes. The toxicological and physical hazard data presented are primarily based on the parent compound, 3-Methylthiophene, as the inclusion of deuterium isotopes does not significantly alter its chemical reactivity or hazard profile[1][2].

Hazard Profile: A Synthesis of Key Data

This compound is a highly flammable liquid that poses significant acute health risks through inhalation, ingestion, and skin contact[1][3]. The primary hazards stem from its low flash point and its classification as a sensory and respiratory irritant[4][5].

Core Physicochemical and Toxicological Data

A synthesis of data from multiple sources provides a clear picture of the compound's inherent risks. It is critical to recognize that this substance is a yellow liquid characterized by an extremely unpleasant and persistent odor[4].

| Property | Value | Source(s) |

| Chemical Formula | C₅²H₃H₃S (or C₅H₃D₃S) | [2][6] |

| Molecular Weight | 101.18 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Flash Point | 8 - 11 °C (46.4 - 51.8 °F) | [1][3][5] |

| Boiling Point | 115 - 117 °C | [1] |

| Specific Gravity | 1.016 - 1.0218 g/cm³ | [1][3][4] |

| Vapor Pressure | 24 hPa @ 20 °C | [1][3] |

| Water Solubility | 0.4 g/L (low miscibility) | [1] |

| Acute Toxicity (Oral) | LD50: 500 mg/kg (ATE) - 1800 mg/kg (Mouse) | [1][3][4] |

| Acute Toxicity (Inhalation) | LC50: 18,000 mg/m³/2h (Mouse) | [1][4][7] |

Flammability and Reactivity

The most immediate danger when handling this compound is its high flammability. With a flash point as low as 8°C, it can be ignited by sparks, hot surfaces, or static discharge at typical room temperatures[3]. Vapors are heavier than air and may travel a considerable distance to an ignition source[4].

Causality of Hazard : The flammability is a function of the compound's high vapor pressure and the low energy required to initiate combustion of its organic structure. It is incompatible with strong oxidizing agents and strong bases, which can lead to vigorous, potentially explosive reactions[4][8]. The substance is considered stable under normal conditions, and hazardous polymerization will not occur[4][8].

Hierarchy of Controls: A Risk-Based Handling Workflow

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This ensures that the most effective safety measures are prioritized.

Caption: Decision tree for responding to a this compound spill.

Protocol for First Aid

-

Inhalation : Remove the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[8]

-

Skin Contact : Immediately remove all contaminated clothing.[4] Flush the skin with copious amounts of running water for at least 15 minutes.[5] Seek medical attention if irritation develops.[4]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]

Storage and Disposal: Maintaining Compound Integrity and Safety

Proper storage is crucial not only for safety but also for maintaining the isotopic purity of the compound.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[5][8] The storage location should be away from heat, sparks, ignition sources, and incompatible materials like oxidizing agents.[8][9]

-

Disposal : Dispose of unused material and contaminated waste through a licensed professional waste disposal service.[1] Do not empty into drains or sewers.[3][4] All disposal practices must adhere to national and local regulations.[3]

By integrating this in-depth understanding of the hazards and implementing these robust control protocols, researchers can confidently and safely utilize this compound, ensuring the advancement of their scientific objectives without compromising personal or environmental safety.

References

-

3-Methylthiophene Safety Data Sheet . Santa Cruz Biotechnology.

-

Safety data sheet - 3-Methylthiophene . CPAChem.

-

Material Safety Data Sheet - 3-Methylthiophene, 99+% . Cole-Parmer.

-

SAFETY DATA SHEET - 3-Methylthiophene . Fisher Scientific.

-

Safety Data Sheet - 3-Methyl-d3-thiophene . CDN Isotopes.

-

3-Methylthiophene | C5H6S | CID 12024 . PubChem, National Center for Biotechnology Information.

-

Thiophene Safety Data Sheet . Santa Cruz Biotechnology.

-

3-Methylthiophene 98 616-44-4 . Sigma-Aldrich.

-

This compound | CAS 108343-10-8 . LGC Standards.

-

Guidance for Selection of Protective Clothing for MDI Users . Covestro.

-

sc-251105 Safety Data Sheet . Santa Cruz Biotechnology.

-

This compound | CAS 108343-10-8 . Santa Cruz Biotechnology.

-

108343-10-8(this compound) Product Description . ChemicalBook.

-

This compound | 108343-10-8 . ChemicalBook.

-

3-methyl thiophene, 616-44-4 . The Good Scents Company.

-

3-METHYLTHIOPHENE . Organic Syntheses.

-

2-(Trimethylsilyl)-5-methylthiophene Safety Data Sheet . AK Scientific, Inc.

-

SAFETY DATA SHEET - Thiophene . Sigma-Aldrich.

-

Deuteration Reactions Using the H-Cube® Continuous Flow Reactor . ThalesNano.

-

Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings . The Royal Society of Chemistry.

-

Tetrahydrofuran (THF) Storage and Handling . BASF.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Buy Online CAS Number 108343-10-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. scbt.com [scbt.com]

- 7. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Advantage of Deuterium: A Technical Guide to the Applications of Deuterated 3-Methylthiophene in Scientific Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis, unique properties, and diverse applications of deuterated 3-Methylthiophene. As a senior application scientist, this document moves beyond a simple listing of facts to explain the underlying scientific principles and rationale for utilizing this isotopically labeled compound in advanced research and development.

Introduction: The Subtle Power of a Heavier Isotope

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly minor difference imparts significant changes to the physicochemical properties of a molecule when hydrogen is replaced by deuterium.[1] In the context of 3-methylthiophene (3-MeT), a versatile building block for conducting polymers and a key motif in various pharmaceuticals and agrochemicals, deuteration opens up a new dimension of applications.[2][3] The increased mass of deuterium alters the vibrational frequencies of C-D bonds compared to C-H bonds, leading to a stronger bond and a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of the utility of deuterated compounds.[4][5]

This guide will explore the multifaceted applications of deuterated 3-methylthiophene, from its role in elucidating reaction mechanisms to its potential for enhancing the performance of organic electronic devices and improving the metabolic stability of pharmaceuticals.

Synthesis of Deuterated 3-Methylthiophene: Precision in Isotopic Labeling

The synthesis of deuterated 3-methylthiophene can be approached in several ways, targeting either the thiophene ring or the methyl group. The choice of method depends on the desired location of the deuterium atoms and the intended application.

Deuteration of the Thiophene Ring

Ring-deuterated 3-methylthiophene can be synthesized through various methods, including acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions. A common approach involves the use of a deuterated acid, such as D₂SO₄, or a deuterated superacid, which can facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring. Another effective method is the use of a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂) or a deuterium source like heavy water (D₂O).[6]

Illustrative Synthetic Workflow for Ring Deuteration:

Caption: Workflow for the synthesis of ring-deuterated 3-methylthiophene.

Deuteration of the Methyl Group

Synthesizing 3-(methyl-d₃)thiophene requires a different strategy, often involving the construction of the molecule from a deuterated precursor. One approach is to use a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to introduce the trideuteromethyl group onto a suitable thiophene precursor.[3][7]

Experimental Protocol: Synthesis of 3-(methyl-d₃)thiophene via Grignard Reaction

This protocol outlines a potential synthetic route.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 3-bromothiophene in anhydrous ether/THF.

-

Add the 3-bromothiophene solution dropwise to the magnesium turnings with stirring. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent, 3-thienylmagnesium bromide.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add deuterated methyl iodide (CD₃I) to the Grignard reagent.

-

Allow the reaction to stir at room temperature for several hours to ensure complete reaction.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purify the resulting 3-(methyl-d₃)thiophene by distillation or column chromatography.

Applications in Materials Science: Probing Polymer Structure and Enhancing Device Performance

Deuterated 3-methylthiophene is a valuable monomer for the synthesis of deuterated poly(3-methylthiophene) (P3MT), a conducting polymer with applications in organic electronics.[6]

Elucidating Polymer Conformation and Morphology with Neutron Scattering

Neutron scattering is a powerful technique for studying the structure and dynamics of polymers.[8] The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for "contrast matching".[5][9] By selectively deuterating parts of a polymer or the solvent, researchers can effectively make certain components "invisible" to neutrons, thereby highlighting the structure of the remaining components.

In the case of poly(3-alkylthiophene)s, including P3MT, neutron scattering with deuterated samples has been instrumental in determining key structural parameters such as the persistence length of the polymer backbone.[3]

Neutron Scattering Length Densities (SLD) of 3-Methylthiophene:

| Compound | Chemical Formula | Density (g/cm³) (approx.) | Calculated SLD (Å⁻²) |

| 3-Methylthiophene | C₅H₆S | 1.016 | 1.05 x 10⁻⁶ |

| 3-Methylthiophene-d₅ (ring) | C₅HD₅S | ~1.06 | 5.98 x 10⁻⁶ |

| 3-(Methyl-d₃)thiophene | C₅H₃D₃S | ~1.04 | 3.27 x 10⁻⁶ |

Note: SLD values are calculated using the NIST SLD Calculator and approximate densities. Actual values may vary.[10]

The substantial difference in SLD between the protonated and deuterated forms allows for detailed studies of polymer blends and the conformation of P3MT chains in solution and in thin films.

Caption: Using deuteration and neutron scattering to study polymer blends.

Enhancing the Stability and Lifetime of Organic Light-Emitting Diodes (OLEDs)

The operational lifetime of OLEDs is often limited by the degradation of the organic materials.[11] The C-H bonds in organic molecules can be susceptible to cleavage under electrical stress and exposure to high-energy excitons. By replacing these C-H bonds with stronger C-D bonds, the degradation pathways can be suppressed, leading to significantly longer device lifetimes.[12][13]

While specific data for P3MT-based OLEDs is limited, studies on other deuterated organic materials have shown a 1.5 to 2 times increase in operational lifetimes.[12] Deuteration of the host and emitter materials in OLEDs has been shown to improve thermal and chemical stability, leading to enhanced device performance.[13] It is therefore highly probable that using deuterated 3-methylthiophene as a monomer for the hole-transporting layer in an OLED would result in a more robust and longer-lasting device.

Applications in Mechanistic and Metabolic Studies

The kinetic isotope effect (KIE) makes deuterated 3-methylthiophene a powerful tool for investigating reaction mechanisms and metabolic pathways.

Elucidating Reaction Mechanisms with the Kinetic Isotope Effect

The KIE is the ratio of the reaction rate of a compound with a light isotope to that with a heavy isotope (kH/kD).[4] A primary KIE (typically > 2) is observed when the C-H bond is broken in the rate-determining step of a reaction. A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state.

By synthesizing 3-methylthiophene with deuterium at specific positions, chemists can probe the mechanisms of various reactions, such as electrophilic aromatic substitution. For example, if the rate of bromination of 3-methylthiophene is significantly slower for the deuterated analogue, it provides strong evidence that the C-H bond cleavage is involved in the rate-determining step.[14]

Caption: The kinetic isotope effect in C-H vs. C-D bond cleavage.

Tracing Metabolic Pathways in Drug Development

In pharmaceutical research, understanding the metabolic fate of a drug candidate is crucial.[15] Deuterium-labeled compounds can be used as tracers in metabolic studies.[16] Since deuterium does not interfere with the biological activity of the molecule, a deuterated version of a drug can be administered, and its metabolites can be identified and quantified using techniques like mass spectrometry.

While no specific studies on the metabolic fate of deuterated 3-methylthiophene have been identified, the principle is applicable. Thiophene derivatives are present in numerous pharmaceuticals.[15] If a drug contains a 3-methylthiophene moiety, synthesizing its deuterated analogue would allow researchers to track its absorption, distribution, metabolism, and excretion (ADME) profile. The stronger C-D bonds can also slow down metabolism at the deuterated site, potentially leading to improved pharmacokinetic properties, such as a longer half-life.[12]

Conclusion and Future Outlook

Deuterated 3-methylthiophene is a powerful and versatile tool for scientific research. Its applications span from fundamental studies of polymer physics and reaction mechanisms to the development of more robust and efficient organic electronic devices and improved pharmaceuticals. The ability to precisely tune the properties of this important building block through isotopic labeling provides researchers with a unique handle to probe and control molecular behavior.

As synthetic methods for deuterated compounds become more accessible and cost-effective, the use of deuterated 3-methylthiophene and its derivatives is expected to grow. Future research will likely focus on:

-

Developing more efficient and selective deuteration protocols.

-

Conducting detailed comparative studies to quantify the improvements in the performance of electronic devices incorporating deuterated poly(3-methylthiophene).

-

Exploring the use of deuterated 3-methylthiophene as a metabolic tracer in preclinical and clinical studies of new drug candidates.

The subtle yet significant impact of deuterium substitution will continue to be a key strategy for advancing our understanding and capabilities in materials science, chemistry, and the life sciences.

References

-

Feldkamp, R. F., & Tullar, B. F. (1954). 3-Methylthiophene. Organic Syntheses, 34, 73. doi:10.15227/orgsyn.034.0073 [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Methylthiophene: Your Guide to Organic Synthesis Applications. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Polymers: Complete Guide. Retrieved from [Link]

- He, T., Klare, H. F. T., & Oestreich, M. (2021). Perdeuteration of Deactivated Aryl Halides by H/D Exchange under Superelectrophile Catalysis.

- Wagdy, M. A., Abouzid, K. A., & El-Damasy, A. K. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), 2200257.

- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. (2023).

- Yu, Y. J., Kim, S. B., Lee, K. H., et al. (2023). Development of Deuteration Technology to Improve Lifetime of OLED EX and Identification of Stability of Deuterated Materials.

- Zawacka-Pankau, J., & Selivanova, G. (2021). Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers. Polymers, 13(21), 3797.

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- Hammes-Schiffer, S. (2006). Kinetic Isotope Effects. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.

- Lee, J., et al. (2023). 53-1: Invited Paper: Deuteration of OLED Materials: Impact on Device Performance and Commercial Manufacturing. SID Symposium Digest of Technical Papers, 54(1), 732-735.

- Pfizer Inc. (1983). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

- Cui, L.-S., et al. (2023). Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds.

-

NIST Center for Neutron Research. (2014). Scattering Length Density Calculator. Retrieved from [Link]

- Salih, K. F., & Hassan, A. K. (2019). Properties of polythiophene and related conjugated polymers: A density-functional study. AIP Conference Proceedings, 2123(1), 020037.

- Colmenero, J., & Arbe, A. (2007). Neutron scattering investigations on methyl group dynamics in polymers. Progress in Polymer Science, 32(8-9), 911-955.

- TheAmesLab. (2021, March 1). Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes.

- Olah, G. A., & Kuhn, S. J. (1964). Electrophilic Substitution at Saturated Carbon. XIX. Hydrogen-Deuterium Exchange of Alkanes with Superacids. Journal of the American Chemical Society, 86(6), 1067–1070.

-

TU Wien. (n.d.). Table of Neutron Scattering Lengths. Retrieved from [Link]

- Huang, C.-Y., et al. (2010). Charge Mobility and Transport Behavior in the Ordered and Disordered States of the Regioregular Poly(3-hexylthiophene). The Journal of Physical Chemistry B, 114(20), 6733–6741.

- Singh, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 299-328.

- Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46.

-

Kinetic Isotope Effect I Electrophilic aromatic substitution I deuterium exchange reaction. (2012, February 16). YouTube. Retrieved from [Link]

- Neef, D., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Medicinal Chemistry, 11(11), 1335-1345.

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, February 10). Kinetic Isotopic Effect on electrophilic Substitution. YouTube. Retrieved from [Link]

- Singh, S., & Singh, P. (2012). Direct Current Conductivity Studies on Poly (3-methyl thiophene).

- McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.

-

Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

- Kumar, A., et al. (2014). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 6(5), 1338-1352.

-

SasView. (n.d.). Tutorial: Scattering Length Density. Retrieved from [Link]

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Van der Veken, P., et al. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 26(52), 11751-11768.

- Pourrahimi, A. M., et al. (2021). Repurposing Poly(3‐hexylthiophene) as a Conductivity‐Reducing Additive for Polyethylene‐Based High‐Voltage Insulation.

- Stefa, A., et al. (2011). Enhanced Charge-Carrier Mobility in High-Pressure-Crystallized Poly(3-hexylthiophene). Macromolecules, 44(23), 9249-9253.

- Kim, J. Y., et al. (2021). Enhanced Thermoelectric Properties of Poly(3-hexylthiophene) through the Incorporation of Aligned Carbon Nanotube Forest and Chemical Treatments.

- DeLongchamp, D. M., et al. (2007). High Carrier Mobility Polythiophene Thin Films: Structure Determination by Experiment and Theory.

- U.S. Department of Energy Office of Science. (2024).

- de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. Journal of Magnetic Resonance, 323, 106895.

- Martin, C. L., et al. (2024). Isoprene-Styrene Block-Copolymer Elastomers from X-Ray and Neutron Scattering.

Sources

- 1. US5726326A - Thiophene synthesis - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Table of Neutron Scattering Lengths | TU Wien [tuwien.at]

- 6. 3-Methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 7. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]

- 9. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 10. Scattering Length Density Calculator [ncnr.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 14. Neutron scattering potentials — PeriodicTable [periodictable.readthedocs.io]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Isotope Effects in 3-Methylthiophene-d3: A Mechanistic and Methodological Investigation for Drug Development

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates represents a sophisticated approach to modulating pharmacokinetic and toxicological profiles. This guide provides a comprehensive technical exploration of the principles and practices for studying isotope effects, using 3-Methylthiophene-d3 as a focal point. We delve into the quantum mechanical origins of the Kinetic Isotope Effect (KIE), the specific metabolic pathways of thiophene-containing compounds, and the analytical methodologies required for precise KIE determination. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for scientists aiming to leverage deuterium substitution as a tool for creating safer and more effective therapeutics.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom (protium, ¹H) with its stable, heavier isotope, deuterium (²H or D), can significantly alter the rate of a chemical reaction.[1][2] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms and is increasingly exploited in drug design to enhance metabolic stability.[3][4]

The KIE arises from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE.[5] Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated molecule.[3][6] This is quantified as the ratio of the rate constants, kH/kD, where a value significantly greater than 1 indicates a primary KIE.[6]

In drug development, this effect is particularly relevant for metabolic processes mediated by enzymes like the Cytochrome P450 (CYP) superfamily, which often catalyze the oxidative cleavage of C-H bonds.[5][7] By replacing a hydrogen with a deuterium at a site of metabolic attack, the rate of metabolism can be slowed, potentially leading to:

-

Increased drug exposure and half-life.[5]

-

Reduced formation of toxic or reactive metabolites.[5]

-

Improved pharmacokinetic profiles and patient-to-patient variability.[2]

Caption: Metabolic activation pathways of 3-Methylthiophene by Cytochrome P450.

Experimental Design: Quantifying the Isotope Effect

The measurement of KIEs is essential to confirm that deuteration has the intended effect on the rate-limiting step of metabolism. The internal competition method is a highly precise and widely used approach. [8][9]

Principle of the Internal Competition Experiment

In this design, a 1:1 mixture of the non-deuterated (light) and deuterated (heavy) compound is incubated under metabolic conditions (e.g., with human liver microsomes). The reaction is allowed to proceed to a low to moderate turnover (typically 10-50%). Since both isotopologues are present in the same reaction vessel, they compete for the same enzyme active site, which minimizes experimental variability.

The KIE is determined by measuring the change in the ratio of the two isotopologues in the remaining substrate or the formed product over time. The "light" 3-Methylthiophene is expected to be consumed faster than this compound.

Caption: Experimental workflow for a competitive KIE measurement.

Protocol: In Vitro KIE Determination using Liver Microsomes

Objective: To determine the KIE for the metabolism of this compound using a competitive assay with human liver microsomes.

Materials:

-

3-Methylthiophene (3-MT)

-

This compound (specifically deuterated at the methyl group)

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., G6P, G6PDH)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with internal standard

-

96-well plates, incubator, centrifuge

Methodology:

-

Preparation:

-

Prepare a stock solution containing an equimolar mixture of 3-MT and 3-MT-d3 in a suitable solvent (e.g., DMSO).

-

Prepare an HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the HLM suspension and buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the 1:1 substrate mixture to the HLM suspension. Final substrate concentration should be below the Km, if known, to ensure the KIE reflects Vmax/Km.

-

Immediately take a t=0 sample and quench by adding it to a well containing cold ACN with an internal standard.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

At subsequent time points (e.g., 5, 15, 30, 60 min), take aliquots and quench them in the same manner as the t=0 sample.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples by a validated LC-MS/MS method capable of resolving and quantifying the parent 3-MT and 3-MT-d3.

-

-

Data Calculation:

-

Determine the ratio of 3-MT to 3-MT-d3 at each time point.

-

The KIE (kH/kD) can be calculated using the following equation, which relates the change in the ratio of isotopes to the fraction of reaction (f):

-

KIE = log(1-f) / log(1 - f * (Rp/R0))

-

Where:

-

f = fraction of the light substrate remaining

-

R0 = initial ratio of heavy to light substrate (at t=0)

-

Rp = ratio of heavy to light substrate at a given time point

-

-

-

| KIE (kH/kD) Value | Interpretation | Mechanistic Implication |

| > 2 | Significant Primary KIE | C-H bond cleavage is likely the rate-determining step. |

| ~ 1 | No significant KIE | C-H bond cleavage is not rate-determining, or another step is much slower. |

| < 1 | Inverse KIE | Often a secondary effect where a C-H bond becomes stiffer in the transition state. |

| Table 2: General Interpretation of Kinetic Isotope Effect Values. |

Analytical Techniques for KIE Measurement

The precision of a KIE measurement is critically dependent on the analytical method used. [8][9]Mass spectrometry and NMR spectroscopy are the two primary techniques employed. [8][9][]

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse for KIE studies in drug metabolism. [8]Its high sensitivity and selectivity allow for the accurate quantification of both the deuterated and non-deuterated compounds in complex biological matrices.

-

Causality: A triple quadrupole MS is used in Multiple Reaction Monitoring (MRM) mode. This provides two levels of specificity (parent ion mass and fragment ion mass), ensuring that the signal is truly from the analyte of interest and not from an interfering species. The distinct mass difference between 3-MT (m/z 98.17) and 3-MT-d3 (m/z 101.2) allows for their simultaneous, independent monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a different and powerful way to measure KIEs, particularly for determining isotope ratios at natural abundance or in specifically labeled compounds. [9]

-

¹H NMR: While direct integration of ¹H NMR signals can be used, its precision can be limited. However, it is invaluable for confirming the position and extent of deuterium incorporation in the synthesized this compound standard.

-

¹³C NMR: Can be used to measure ¹³C KIEs.

-

2D [¹³C,¹H]-HSQC NMR: This advanced technique provides extremely high accuracy and precision for measuring KIEs. [11]It can be used to determine the ratio of isotopologues with high confidence, rivaling the precision of isotope ratio mass spectrometry. [11]

Vibrational Spectroscopy (FTIR & Raman)

While not used for quantifying KIEs in metabolic assays, Fourier-Transform Infrared (FTIR) and Raman spectroscopy are fundamental for understanding the physical basis of the isotope effect. These techniques directly measure the vibrational frequencies of molecular bonds. [12][13]The spectrum of this compound will show a characteristic shift of the C-D stretching and bending modes to lower wavenumbers compared to the C-H modes in 3-Methylthiophene, providing direct experimental evidence of the ZPE difference. [14]

Conclusion and Future Directions

The study of isotope effects in molecules like this compound is not merely an academic exercise; it is a cornerstone of modern, mechanism-based drug design. By understanding the metabolic fate of a compound and quantifying the impact of deuteration, researchers can make informed decisions to mitigate toxicity, improve pharmacokinetic properties, and ultimately design safer, more effective drugs. [1]The methodologies outlined in this guide—from the foundational principles of the KIE to the detailed experimental protocols and advanced analytical techniques—provide a robust framework for scientists in the pharmaceutical industry to harness the power of deuterium substitution. As analytical instrumentation continues to improve in sensitivity and precision, the ability to measure even subtle isotope effects will further refine our understanding and application of this powerful chemical tool.

References

-

Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. National Center for Biotechnology Information. [Link]

-

Vibrational spectra of neutral and doped oligothiophenes and polythiophene. Royal Society of Chemistry. [Link]

-

Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. ResearchGate. [Link]

-

Vibrational Spectroscopy Analysis of Oligothiophene Blend Film. Scientific.Net. [Link]

-

Kinetic Isotope Effects. Chemistry LibreTexts. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. National Center for Biotechnology Information. [Link]

-

Calculation of isotope effects from first principles. PubMed. [Link]

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Center for Biotechnology Information. [Link]

-

Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

-

Kinetic isotope effect. Wikipedia. [Link]

-

Kinetic isotope effects and how to describe them. AIP Publishing. [Link]

-

Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. PubMed. [Link]

-

Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. [Link]

-

Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. ACS Publications. [Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Center for Biotechnology Information. [Link]

-

Conformational turn triggers regio-selectivity in the bioactivation of thiophene-contained compounds mediated by cytochrome P450. PubMed. [Link]

-